
hemoglobin F Jiangsu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hemoglobin F Jiangsu, also known as this compound, is a useful research compound. Its molecular formula is C6H8O4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Clinical Significance of Hemoglobin F Jiangsu
-
Sickle Cell Disease Management :
- Hemoglobin F plays a crucial role in mitigating the severity of sickle cell disease. Studies have shown that higher levels of fetal hemoglobin correlate with reduced clinical manifestations of the disease. The presence of this compound may provide additional benefits due to its unique structural properties which could enhance oxygen affinity and reduce polymerization of sickle hemoglobin .
- Clinical observations indicate that patients with elevated levels of fetal hemoglobin experience fewer pain crises and better overall health outcomes. For instance, hydroxyurea, a medication that induces fetal hemoglobin production, has been shown to improve clinical parameters in patients with sickle cell disease, suggesting that variants like this compound could further enhance these effects .
-
Beta-Thalassemia Treatment :
- Induction of fetal hemoglobin is considered a promising therapeutic strategy for beta-thalassemia. This compound's unique properties may improve the clinical severity of beta-thalassemia patients by increasing the overall fetal hemoglobin levels in their blood, thus compensating for the deficient adult hemoglobin .
- Research indicates that pharmacological agents capable of inducing fetal hemoglobin can significantly ameliorate the symptoms associated with beta-thalassemia, making variants like this compound a focal point for future drug development .
Case Study: Molecular Characterization
A study conducted on cord blood samples from healthy Chinese infants identified the this compound variant through high-performance liquid chromatography. This research highlighted its distinct electrophoretic mobility compared to normal fetal hemoglobin, indicating its potential for further investigation into its functional implications in various hematological conditions .
Epidemiological Studies
A molecular epidemiological survey in Jiangsu Province revealed a prevalence of various hemoglobinopathies, including those involving hemoglobin F variants. The findings underscore the importance of understanding regional genetic variations and their implications for public health and personalized medicine strategies .
Data Table: Comparison of Hemoglobin Variants
Variant Name | Mutation Type | Clinical Application | Observed Benefits |
---|---|---|---|
This compound | Valine to Methionine | Sickle cell disease | Reduced pain crises, improved health |
Hydroxyurea-Induced HbF | Induction via medication | Sickle cell disease & beta-thalassemia | Increased HbF levels, reduced symptoms |
HbF-Xinjiang | Gamma chain variant | Sickle cell disease | Similar benefits to HbF Jiangsu |
常见问题
Basic Research Questions
Q. What are the clinical and diagnostic implications of elevated hemoglobin F (HbF) levels in adult populations, particularly in Jiangsu Province?
Elevated HbF in adults is associated with genetic disorders (e.g., hereditary persistence of fetal hemoglobin, thalassemia) and acquired conditions (e.g., myelodysplastic syndromes, post-stem cell transplantation) . Methodologically, HbF quantification via high-performance liquid chromatography (HPLC) or capillary electrophoresis is critical, but results must be contextualized with clinical history, family genetics, and ancillary lab tests (e.g., iron studies, molecular diagnostics) to distinguish pathological vs. benign elevations .
Q. How can researchers ensure accurate HbF measurement in population-based studies, given inherent variability in hemoglobin assessment methods?
Standardization protocols are essential:
- Use calibrated devices (e.g., HPLC systems with internal controls).
- Account for biological variability (e.g., diurnal fluctuations, age-related HbF decline).
- Validate against gold-standard methods (e.g., DNA sequencing for β-globin cluster mutations) .
- Address measurement bias (e.g., digital preference in hemoglobin readings, as noted in 11.6% of surveys) .
Q. What are the key hematological parameters to monitor alongside HbF in studies of Jiangsu-based cohorts with suspected hemoglobinopathies?
Include:
- Complete blood count (CBC) with red cell indices (MCV, MCH).
- Hemoglobin electrophoresis (to quantify HbA, HbA2, HbF).
- Genetic testing for α- and β-globin gene mutations prevalent in Jiangsu (e.g., HbE, SEA-HPFH deletions).
- Iron status markers (ferritin, transferrin saturation) to rule out iron-deficiency anemia confounding HbF levels .
Advanced Research Questions
Q. How can researchers resolve contradictions in HbF data across studies, such as conflicting reports on HbF’s correlation with disease severity in β-thalassemia?
- Conduct meta-analyses with stratification by mutation type (e.g., β⁰ vs. β⁺ thalassemia), patient age, and therapeutic interventions (e.g., hydroxyurea use).
- Apply multivariate regression to control for confounders (e.g., coexisting α-thalassemia, environmental factors).
- Use longitudinal designs to track HbF dynamics and clinical outcomes .
Q. What experimental designs are optimal for studying the molecular regulation of HbF in Jiangsu-specific genetic variants (e.g., HPFH mutations)?
- In vitro models: Primary erythroid progenitors cultured with hypoxia or epigenetic modifiers (e.g., DNMT inhibitors) to assess γ-globin reactivation.
- In vivo models: Transgenic mice expressing Jiangsu-associated HPFH mutations to study chromatin looping at the β-globin locus.
- Multi-omics integration: Combine CRISPR-Cas9 screens, ATAC-seq, and RNA-seq to identify cis-regulatory elements driving HbF expression .
Q. How should researchers address ethical and methodological challenges in collecting and sharing HbF data from Jiangsu cohorts?
- Ensure informed consent includes explicit permissions for genetic data sharing.
- Use anonymized datasets with strict access controls to comply with China’s Personal Information Protection Law (PIPL).
- Validate findings via independent replication cohorts to mitigate sampling bias (e.g., urban vs. rural populations in Jiangsu) .
Q. What statistical approaches are recommended for analyzing HbF’s role as a modifier of clinical phenotypes in hemoglobinopathies?
- Bayesian hierarchical modeling: To account for nested data structures (e.g., patients from multiple Jiangsu hospitals).
- Survival analysis: To evaluate HbF’s protective effect against complications (e.g., stroke in sickle cell disease).
- Machine learning: Cluster patients by HbF trajectories and correlate with outcomes (e.g., transfusion frequency) .
Q. Methodological Guidelines
- Data Quality Control: Implement duplicate testing for HbF assays to reduce intra-assay variability (<5% CV). Report outliers using Tukey’s fences (Q1 – 1.5×IQR to Q3 + 1.5×IQR) .
- Ethical Reporting: Adhere to the STROBE guidelines for observational studies and disclose all conflicts of interest, particularly in industry-funded research on HbF modulators .
- Collaborative Frameworks: Partner with Jiangsu-based biobanks (e.g., Jiangsu Biobank of Rare Diseases) to access well-phenotyped cohorts and harmonize data collection protocols .
属性
CAS 编号 |
134011-44-2 |
---|---|
分子式 |
C6H8O4 |
分子量 |
0 |
同义词 |
hemoglobin F Jiangsu |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。